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Compound of Interest

DMT-2"-O-Methylguanosine
Compound Name:
phosphoramidite

cat. No.: B12389818

An In-Depth Technical Guide to DMT-2'-O-Methylguanosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DMT-2'-O-Methylguanosine
phosphoramidite, a crucial reagent in the synthesis of modified oligonucleotides for research
and therapeutic applications.

Core Compound Data

DMT-2'-O-Methylguanosine phosphoramidite is a modified nucleoside phosphoramidite
used as a monomer in solid-phase oligonucleotide synthesis. The 2'-O-Methyl modification
confers desirable properties to the resulting oligonucleotides, such as increased nuclease
resistance and enhanced binding affinity to complementary RNA strands.
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Property Value

CAS Number 1159683-24-5
Molecular Weight 799.85 g/mol
Molecular Formula C41H50N708P

DMT-2'-O-Me-rG(ib) amidite, N-(2-methyl-1-
oxopropyl)-5'-O-[bis(4-

Synonyms methoxyphenyl)phenylmethyl]-2'-O-methyl-
guanosine, 3'-[2-cyanoethyl N,N-bis(1-
methylethyl)phosphoramidite]

_ Monomer for the synthesis of modified

Primary Use

oligonucleotides

Experimental Protocols

The synthesis of oligonucleotides containing 2'-O-Methylguanosine is performed using

automated solid-phase phosphoramidite chemistry. The process involves a cycle of four key

steps for each monomer addition.

General Solid-Phase Oligonucleotide Synthesis Cycle:

» Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-
dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This
is typically achieved by treatment with a mild acid, such as dichloroacetic or trichloroacetic

acid in dichloromethane, exposing the 5'-hydroxyl group for the subsequent coupling

reaction.[1]

o Coupling (Activation): The DMT-2'-O-Methylguanosine phosphoramidite is activated by a
weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[2] The
activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing

oligonucleotide chain. A longer coupling time (e.g., 15 minutes) is often recommended for

modified phosphoramidites like 2'-O-Methyl amidites to ensure high coupling efficiency.[3]
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o Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted
5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using a
mixture of acetic anhydride and N-methylimidazole. For sensitive modifications like 2'-O-
Methyl, a phosphoramidite-based capping reagent (e.g., Unicap) may be used to avoid
potential side reactions.[3]

» Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more
stable phosphate triester. This is commonly achieved using a solution of iodine in a mixture
of tetrahydrofuran, water, and pyridine. For 2'-O-Methyl modifications, a non-aqueous
oxidizer is recommended to prevent potential degradation.[3]

This four-step cycle is repeated for each subsequent monomer until the desired oligonucleotide
sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid
support, and all protecting groups are removed. The crude product is then purified, typically by
reverse-phase high-performance liquid chromatography (HPLC).[4]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.glenresearch.com/reports/gr30-14
https://www.glenresearch.com/reports/gr30-14
https://bio-protocol.org/exchange/minidetail?id=8183997&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Oligonucleotide Synthesis Cycle

e

Y

1. Detritylation
(Remove 5'-DMT group)

A

Y

2. Coupling
(Add DMT-2'-O-Methylguanosine
phosphoramidite + Activator)

Y

3. Capping N
(Block unreacted 5'-OH groups) 0

Y

4. Oxidation
(Stabilize phosphate linkage)

Repeat for nW

'Yes
y
y

E:Ieavage and Deprotectioa
/
Purification (HPLC)
/

>

Click to download full resolution via product page

)

il

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b12389818?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Fig. 1: Experimental workflow for solid-phase synthesis of 2'-O-Methyl modified
oligonucleotides.

Application in Modulating Gene Expression

Oligonucleotides synthesized with 2'-O-Methylguanosine are frequently used as antisense
oligonucleotides (ASOs) to modulate gene expression. These ASOs can be designed to be
complementary to a specific messenger RNA (mMRNA) target. The 2'-O-Methyl modification
enhances their stability against cellular nucleases and increases their binding affinity to the
target mRNA.[5][6][7] This interaction can lead to the inhibition of protein expression through
two primary mechanisms.

Mechanisms of Action for 2'-O-Methyl Modified Antisense Oligonucleotides:

o Steric Blockade: Fully 2'-O-Methyl modified oligonucleotides can bind to the target mMRNA
and physically obstruct the cellular machinery involved in translation or splicing.[8][9] This
"steric hindrance" can prevent the ribosome from translating the mRNA into a protein or alter
the splicing pattern of the pre-mRNA, leading to a non-functional protein. This mechanism is
RNase H-independent.[10]

 RNase H-Mediated Degradation: When 2'-O-Methyl modified nucleotides are strategically
placed in the "wings" of an ASO, flanking a central "gap" of DNA-like nucleotides (a "gapmer"
design), the ASO can recruit the enzyme RNase H.[7] RNase H recognizes the DNA:RNA
heteroduplex formed between the ASO's DNA gap and the target mRNA, and it cleaves the
MRNA strand. This leads to the degradation of the target mMRNA and a subsequent reduction
in protein expression.[9][11]
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Antisense Oligonucleotide (ASO) Mechanism of Action
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Fig. 2: Logical diagram of gene expression modulation by a 2'-O-Methyl modified ASO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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